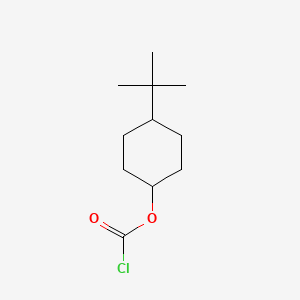

4-tert-Butylcyclohexyl chloroformate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-tert-butylcyclohexyl) carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19ClO2/c1-11(2,3)8-4-6-9(7-5-8)14-10(12)13/h8-9H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXFSGPPQRCUVRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC(CC1)OC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0052093 | |

| Record name | 4-tert-Butylcyclohexyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42125-46-2 | |

| Record name | 4-(1,1-Dimethylethyl)cyclohexyl carbonochloridate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42125-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbonochloridic acid, 4-(1,1-dimethylethyl)cyclohexyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042125462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonochloridic acid, 4-(1,1-dimethylethyl)cyclohexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-tert-Butylcyclohexyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-tert-butylcyclohexyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.592 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-tert-Butylcyclohexyl chloroformate chemical properties and structure

An In-Depth Technical Guide to 4-tert-Butylcyclohexyl Chloroformate: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of this compound, a versatile reagent in modern organic synthesis. Designed for researchers, chemists, and professionals in drug development and materials science, this document delves into the compound's core chemical properties, stereochemical nuances, synthesis protocols, and key applications, grounding theoretical knowledge in practical, field-proven insights.

Introduction: A Structurally Unique and Reactive Intermediate

This compound, often abbreviated as TBCC, is an organic compound valued for its highly reactive chloroformate functional group anchored to a sterically demanding 4-tert-butylcyclohexyl scaffold.[1] Its chemical formula is C₁₁H₁₉ClO₂ with a molecular weight of approximately 218.72 g/mol .[2][3] The true utility of this reagent lies in the interplay between the reactivity of the chloroformate and the conformational rigidity imposed by the bulky tert-butyl group. This structural feature is not merely incidental; it is the primary determinant of the reagent's stereochemical behavior and its efficacy in complex synthetic pathways.[2]

As a chloroformate, TBCC is an acyl chloride derivative of a carbonic acid monoester.[4] This classification predefines its role as a potent electrophile, readily undergoing nucleophilic acyl substitution. It serves as a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and polymers, and is particularly notable as a precursor for polymerization initiators and as a protecting group for amines and alcohols.[1][2][5]

Molecular Structure and Stereochemistry

The defining characteristic of this compound is the 1,4-disubstituted cyclohexane ring. The large energetic penalty associated with placing a tert-butyl group in an axial position effectively "locks" the cyclohexane ring into a chair conformation where this group occupies an equatorial position.[6] This conformational anchoring is quantified by the group's A-value (conformational free energy difference), which at ~5.0 kcal/mol, overwhelmingly favors the equatorial conformer.[6][7]

This locking effect has profound stereochemical implications for the chloroformate group at the C1 position. The starting material, 4-tert-butylcyclohexanol, exists as two distinct stereoisomers: cis and trans.

-

trans-4-tert-Butylcyclohexyl chloroformate : Derived from the trans alcohol, both the tert-butyl and the chloroformate groups occupy equatorial positions. This is generally the more thermodynamically stable isomer.

-

cis-4-tert-Butylcyclohexyl chloroformate : Derived from the cis alcohol, the equatorial tert-butyl group forces the chloroformate group into a more sterically hindered axial position.

The choice between the cis and trans isomer is a critical experimental decision, as the axial versus equatorial orientation of the reactive chloroformate group directly influences its accessibility to nucleophiles and, therefore, the kinetics and stereochemical outcome of subsequent reactions.

Physicochemical and Spectroscopic Properties

This compound is typically a clear, colorless to yellow liquid with a pungent odor.[2] Its properties are summarized below, providing essential data for handling, storage, and reaction setup.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 42125-46-2 | [3][8] |

| Molecular Formula | C₁₁H₁₉ClO₂ | [2][3] |

| Molecular Weight | 218.72 g/mol | [2][3] |

| Appearance | Clear liquid with a pungent odor | [2][8] |

| Density (20 °C) | ~1.04 - 1.05 g/cm³ | [2][8] |

| Flash Point | ~84.2 °C | [4] |

| Boiling Point | Decomposes above 50 °C; ~254.9 °C at 760 mmHg (Predicted) | [4][8] |

| Solubility | Soluble in common organic solvents (DCM, Toluene, THF, Acetone) | [8] |

| LogP | ~3.97 (Predicted) | [4] |

Analytical Characterization

Confirmation of the structure and purity of synthesized this compound relies on standard spectroscopic techniques.

-

Infrared (IR) Spectroscopy : The most prominent feature is a strong absorption band characteristic of the acyl chloride C=O stretch in the chloroformate group, typically appearing around 1775-1800 cm⁻¹ . A Chinese patent specifically notes a peak at 1799 cm⁻¹.[4][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The nine protons of the tert-butyl group appear as a sharp singlet around δ 0.8-1.2 ppm . The cyclohexyl ring protons produce a series of complex multiplets. The proton on the carbon bearing the chloroformate group (H-1) is a key diagnostic signal.

-

¹³C NMR : The carbonyl carbon of the chloroformate is highly deshielded, appearing around δ 150 ppm .[2] The quaternary and methyl carbons of the tert-butyl group are also readily identifiable.

-

-

Mass Spectrometry : Provides confirmation of the molecular weight and characteristic fragmentation patterns.[4]

Synthesis: A Phosgene-Free Approach

The industrial synthesis of chloroformates has traditionally relied on the use of highly toxic phosgene gas.[5] However, for laboratory and modern manufacturing, the use of a solid, safer phosgene equivalent—triphosgene (bis(trichloromethyl) carbonate, BTC)—is the preferred and authoritative standard.[10][11]

The reaction proceeds by the activation of 4-tert-butylcyclohexanol with triphosgene in the presence of a base, such as pyridine or triethylamine, which acts as both a nucleophilic catalyst and an acid scavenger.[10][12]

Reaction Mechanism: Synthesis via Triphosgene

The synthesis is not a direct reaction with BTC. Instead, the amine base first reacts with triphosgene to generate a reactive intermediate and, transiently, phosgene in situ. This controlled release of the reactive species is key to the safety and efficacy of the method. The alcohol then attacks the electrophilic carbonyl carbon to form the chloroformate.

Caption: Synthesis of chloroformate using triphosgene and a base.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is a self-validating system based on established methodologies for the chloroformylation of alcohols using triphosgene.[11][13]

Materials:

-

trans-4-tert-Butylcyclohexanol (1.0 eq)

-

Triphosgene (BTC) (0.34 - 0.40 eq)

-

Pyridine or Triethylamine (1.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), charge a dry, three-necked flask equipped with a magnetic stirrer and a dropping funnel with triphosgene (0.34 eq) and anhydrous DCM.

-

Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

-

Substrate Addition: In a separate flask, dissolve trans-4-tert-butylcyclohexanol (1.0 eq) and pyridine (1.1 eq) in anhydrous DCM. Transfer this solution to the dropping funnel.

-

Reaction: Add the alcohol/pyridine solution dropwise to the cooled triphosgene solution over 30-60 minutes. A white precipitate (pyridinium chloride) will form. Maintain the internal temperature below 5 °C during the addition.

-

Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting alcohol is consumed.

-

Workup: Carefully quench the reaction by slowly adding cold water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with cold 1M HCl, saturated NaHCO₃ solution, and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product is obtained as an oil.

-

Purification: The product can be purified by vacuum distillation or column chromatography on silica gel if necessary, though for many applications, the crude material is of sufficient purity.

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the electrophilic nature of the chloroformate carbonyl carbon. It readily reacts with a wide range of nucleophiles.

Caption: Key reactions of this compound.

-

Reaction with Alcohols (Alcoholysis): In the presence of an alcohol and a base, it forms stable carbonate esters. This reaction is fundamental to its use in polymer chemistry for creating polycarbonate linkages.[4][8]

-

Reaction with Amines (Aminolysis): It reacts smoothly with primary and secondary amines to yield carbamates.[4][8] This is its most significant application, where the 4-tert-butylcyclohexyloxycarbonyl group can function as a novel protecting group for amines.

-

Hydrolysis: Like all chloroformates, it is sensitive to moisture and will hydrolyze to the parent alcohol (4-tert-butylcyclohexanol), carbon dioxide, and hydrochloric acid.[4] This necessitates handling under anhydrous conditions.

Key Applications:

-

Polymerization Initiators: It is a direct precursor to bis(4-tert-butylcyclohexyl) peroxydicarbonate, an important initiator for the polymerization of vinyl monomers.[5]

-

Protecting Group Chemistry: The 4-tert-butylcyclohexyloxycarbonyl moiety can be used as a protecting group for amines, analogous to the more common Boc or Cbz groups. Its lipophilicity, conferred by the bulky alkyl structure, can be advantageous for modifying the solubility of intermediates in complex syntheses.[1][2]

-

General Synthetic Intermediate: The reagent serves as a versatile building block to introduce the bulky and lipophilic 4-tert-butylcyclohexyl carbonate structure into pharmaceuticals, agrochemicals, and personal care products, potentially enhancing properties like membrane permeability or formulation compatibility.[2]

Safety and Handling

As a highly reactive acyl chloride, this compound must be handled with appropriate caution.

-

Hazards: The compound is corrosive and causes severe skin burns and eye damage. It is also classified as toxic if inhaled.[3] It is harmful to aquatic life with long-lasting effects.

-

Handling: Always handle in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere to prevent hydrolysis.[8] Recommended storage temperature is below 0 °C.

-

Incompatibilities: Avoid contact with water, strong bases, alcohols, amines, and metals (especially iron salts), which can catalyze its decomposition.[8]

Conclusion

This compound is more than a simple reagent; it is a strategic tool for the synthetic chemist. Its utility is derived from a unique combination of a conformationally locked cyclohexyl ring and a highly reactive chloroformate handle. By understanding its stereochemistry, reactivity, and the nuances of its synthesis, researchers can leverage this compound to introduce specific structural motifs, protect sensitive functional groups, and build complex molecular architectures with greater control and efficiency. The move towards safer phosgene surrogates like triphosgene for its synthesis further enhances its value as a practical and accessible intermediate for both academic and industrial research.

References

-

Ayala, C. E., Villalpando, A., Nguyen, A. L., McCandless, G. T., & Kartika, R. (2012). Chlorination of Aliphatic Primary Alcohols via Triphosgene-Triethylamine Activation. Organic Letters, 14(14), 3676–3679. [Link]

-

Pal, R., & Kartika, R. (2014). Triphosgene–Amine Base Promoted Chlorination of Unactivated Aliphatic Alcohols. The Journal of Organic Chemistry, 79(1), 337–343. [Link]

- Zhao, K. (2011). Synthesis Of 4-tert-butyl Cyclohexyl Chloroformate Of Technology By Triphosgene. (Master's thesis).

-

Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Phadke, R., & Kartika, R. (2016). A decade review of triphosgene and its applications in organic reactions. Beilstein Journal of Organic Chemistry, 12, 2685–2719. [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). ATR-FTIR spectra of (a) chloroform with air background, (b) TMP (0.009 g ml −1 in chloroform) with air background and (c) TMP (0.009 g ml −1 in chloroform) with solvent background. Retrieved from [Link]

-

ResearchGate. (2023). How triphosgene reacts with an alcohol? Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of liquid chloroform. The CH-stretching (ν 1 ) mode is.... Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of ClC(O)OCCl3. Lower trace: IR spectrum of the vapor at.... Retrieved from [Link]

-

Scribd. (n.d.). Ftir of Chloroform. Retrieved from [Link]

- Google Patents. (n.d.). CN101492375B - Synthesis of 4-tert-butyl cyclohexyl chloride formic ester.

-

Michigan State University Chemistry. (n.d.). Conformational Energies (A-Values). Retrieved from [Link]

-

Gill, G., Pawar, D. M., & Noe, E. A. (2005). Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations. The Journal of Organic Chemistry, 70(26), 10726–10731. [Link]

-

Organic Chemistry. (n.d.). A Values - Stereochemical and Conformational Isomerism. Retrieved from [Link]

- Google Patents. (n.d.). CN1125031C - Triphosgene preparing process.

-

Conformational Analysis. (n.d.). Retrieved from [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. Buy this compound | 42125-46-2 [smolecule.com]

- 3. This compound | C11H19ClO2 | CID 170608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound (42125-46-2) for sale [vulcanchem.com]

- 5. globethesis.com [globethesis.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pharmacy180.com [pharmacy180.com]

- 8. framochem.com [framochem.com]

- 9. CN101492375B - Synthesis of 4-tert-butyl cyclohexyl chloride formic ester - Google Patents [patents.google.com]

- 10. guidechem.com [guidechem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Triphosgene–Amine Base Promoted Chlorination of Unactivated Aliphatic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Organic Syntheses Procedure [orgsyn.org]

Topic: A Comprehensive Analysis of the Cis and Trans Isomers of 4-tert-Butylcyclohexyl Chloroformate: Stereochemistry, Synthesis, and Application

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-tert-Butylcyclohexyl chloroformate is a key chemical intermediate whose utility in organic synthesis is profoundly influenced by its stereochemistry.[1][2][3] The presence of the bulky tert-butyl group on the cyclohexane ring effectively locks its conformation, leading to two distinct and stable isomers: cis and trans.[1] These isomers exhibit significant differences in their physical properties, reactivity, and spectroscopic signatures. This guide provides a detailed exploration of the conformational analysis, synthesis, separation, and characterization of cis- and trans-4-tert-butylcyclohexyl chloroformate, offering field-proven insights and methodologies for professionals in research and drug development.

The Decisive Role of Stereochemistry: Conformational Analysis

The cyclohexane ring is not planar; it predominantly adopts a low-energy "chair" conformation to minimize angular and torsional strain. For a 1,4-disubstituted cyclohexane, two chair conformations are possible for each isomer (cis and trans). However, the energetic penalty associated with placing a bulky substituent in an axial position is substantial. The tert-butyl group is one of the most sterically demanding groups, with an A-value (the energy difference between the axial and equatorial conformers) of approximately 5.0 kcal/mol.[4] This high energy cost means the tert-butyl group will overwhelmingly occupy the equatorial position, effectively "locking" the ring in a single, preferred conformation.[1]

The trans Isomer: A Diequatorial Arrangement

In the trans isomer, the substituents are on opposite sides of the ring. To accommodate the bulky tert-butyl group in the low-energy equatorial position, the chloroformate group must also occupy an equatorial position. This results in a stable diequatorial conformation.

The cis Isomer: An Axial-Equatorial Compromise

In the cis isomer, the substituents are on the same side of the ring. With the tert-butyl group locked in the equatorial position, the chloroformate group is forced into the higher-energy axial position. While a chair conformation with an axial chloroformate group is possible, significant 1,3-diaxial interactions can destabilize this arrangement. In analogous molecules like cis-1,4-di-tert-butylcyclohexane, the steric strain is so severe that the ring distorts from a true chair into a twist-boat conformation to relieve the strain.[5][6][7][8] It is therefore highly probable that the cis isomer of this compound also exists in a dynamic equilibrium that may include non-chair forms, though the equatorial-tert-butyl/axial-chloroformate chair remains a critical contributor.

Caption: Chair conformations of trans and cis-4-tert-butylcyclohexyl chloroformate.

Synthesis and Isomer Separation

The synthesis of this compound begins with the corresponding alcohol, 4-tert-butylcyclohexanol, which is itself typically a mixture of cis and trans isomers.[9][10] The reaction with a phosgene equivalent, such as triphosgene (bis(trichloromethyl) carbonate), converts the alcohol mixture into a mixture of the corresponding chloroformate isomers.[3][11][12]

The critical step for obtaining stereochemically pure material is the separation of the resulting cis and trans chloroformate isomers. Due to differences in their polarity and shape, this is effectively achieved using column chromatography.[11][13][14] The trans isomer, being more symmetrical and generally less polar, tends to elute first from a normal-phase silica gel column.

Caption: Workflow for the synthesis and separation of chloroformate isomers.

Experimental Protocol: Synthesis and Separation

Warning: This procedure involves hazardous materials.[2][15][16] Triphosgene is a safer alternative to phosgene gas but must be handled with extreme care in a well-ventilated fume hood by trained personnel.[3] this compound is corrosive and toxic if inhaled.[2][15]

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 4-tert-butylcyclohexanol (10.0 g, 64.0 mmol, mixed isomers) and an inert solvent such as dichloromethane (150 mL).

-

Reagent Addition: In a separate flask, dissolve triphosgene (7.6 g, 25.6 mmol) in 50 mL of dichloromethane. Transfer this solution to the dropping funnel.

-

Reaction: Cool the flask containing the alcohol to 0 °C in an ice bath. Add the triphosgene solution dropwise over 1 hour with vigorous stirring. A base, such as pyridine or an inorganic catalyst, may be added to neutralize the HCl byproduct.[12]

-

Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

-

Workup: Quench the reaction by carefully adding cold water. Separate the organic layer, wash with saturated sodium bicarbonate solution, then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude chloroformate mixture.

-

Chromatographic Separation: Prepare a silica gel column using a slurry packing method with a hexane/ethyl acetate (98:2) solvent system. Load the crude product onto the column. Elute the column with the same solvent system, collecting fractions. The trans isomer will elute before the cis isomer.

-

Analysis: Analyze the collected fractions by TLC to identify the pure isomers. Combine the pure fractions for each isomer and remove the solvent under reduced pressure to yield the final products.

Analytical Characterization: Distinguishing the Isomers

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are indispensable for unequivocally identifying the cis and trans isomers.

¹H NMR Spectroscopy

The key diagnostic signal in the ¹H NMR spectrum is the proton at the C1 position (the carbon bearing the chloroformate group).

-

trans-Isomer: The C1 proton is in an axial position. It is coupled to two adjacent axial protons (at C2 and C6) and two adjacent equatorial protons. This results in a complex multiplet, often appearing as a triplet of triplets, with a characteristic large axial-axial coupling constant (³J_ax,ax) of approximately 8-13 Hz.[4]

-

cis-Isomer: The C1 proton is in an equatorial position. It is coupled to two adjacent axial protons and two adjacent equatorial protons. All couplings are either axial-equatorial or equatorial-equatorial, which are much smaller (³J_ax,eq and ³J_eq,eq ≈ 2-5 Hz).[4] This results in a broad, poorly resolved multiplet or a narrow singlet-like peak. A published spectrum for a similar cis-4-tert-butylcyclohexanol shows the C1 proton as a pentet at 4.03 ppm.[17]

The nine protons of the tert-butyl group typically appear as a sharp singlet around 0.8-1.0 ppm for both isomers.[1]

¹³C NMR Spectroscopy

The chemical shifts of the cyclohexane ring carbons are also sensitive to the substituent's orientation. Due to steric compression (gamma-gauche effect), an axial substituent will cause the C3 and C5 carbons to be shielded (shifted upfield to a lower ppm value) compared to the case where the substituent is equatorial. Therefore, the C3 and C5 carbons in the cis isomer (with its axial chloroformate) are expected to appear at a lower chemical shift than the corresponding carbons in the trans isomer.

| Property / Data | trans-4-tert-Butylcyclohexyl Chloroformate | cis-4-tert-Butylcyclohexyl Chloroformate |

| Conformation | Diequatorial | Equatorial (t-Bu), Axial (-OCOOCl) |

| C1 Proton Position | Axial | Equatorial |

| Expected ¹H NMR Signal (C1-H) | Multiplet (tt), large ³J_ax,ax (~8-13 Hz) | Broad multiplet (pentet), small ³J (~2-5 Hz) |

| Expected ¹³C NMR (C3/C5) | Downfield (less shielded) | Upfield (more shielded) |

| Relative Polarity | Less Polar | More Polar |

| Elution Order (Silica Gel) | First | Second |

Applications in Drug Development and Polymer Science

This compound is a versatile reagent primarily used as a reactive intermediate.[1][2] The chloroformate functional group is highly electrophilic and readily reacts with nucleophiles such as alcohols and amines to form stable carbonate and carbamate linkages, respectively.[11][16]

-

Protecting Groups & Linkers: In multi-step pharmaceutical synthesis, the tert-butylcyclohexyl carbonate or carbamate moiety can be used as a bulky, lipophilic protecting group for alcohols and amines.[2] Its stability and defined stereochemistry make it valuable for creating specific molecular architectures.

-

Prodrugs: The carbamate linkage is a common feature in prodrug design, where it can mask a polar amine functionality to improve bioavailability.[1] The linkage can then be cleaved in vivo to release the active pharmaceutical ingredient.

-

Polymer Initiators: It serves as a precursor for synthesizing polymerization initiators, such as bis(4-(tert-butyl)cyclohexyl) peroxydicarbonate, which is used in the production of various plastics.[3][18][19]

The distinct stereochemistry of the cis and trans isomers can be exploited to fine-tune the properties of the final product. The orientation of the linkage can affect binding affinity in a drug molecule or alter the physical properties of a polymer.

Conclusion

The cis and trans isomers of this compound are not interchangeable. Their properties are dictated by the rigid conformational preferences imposed by the sterically demanding tert-butyl group. The trans isomer exists in a lower-energy diequatorial state, while the cis isomer is forced into a higher-energy conformation with an axial chloroformate group. These structural differences manifest in distinct spectroscopic signatures, allowing for their unambiguous identification via NMR, and different physical properties that enable their separation by chromatography. For the medicinal chemist or polymer scientist, a thorough understanding and control of this stereochemistry are paramount for the rational design and synthesis of advanced materials and therapeutic agents.

References

-

Bruder, M. Conformational Analysis 1,4-cis-di-tert-butylcyclohexane . [Link]

-

LibreTexts Chemistry. Cis-Trans Isomerism and Conformational Equilibria for Cyclohexane Derivatives . [Link]

-

PubChem. This compound | C11H19ClO2 | CID 170608 . [Link]

- Google Patents. CN101492375B - Synthesis of 4-tert-butyl cyclohexyl chloride formic ester.

-

Global Thesis. Synthesis Of 4-tert-butyl Cyclohexyl Chloroformate Of Technology By Triphosgene . [Link]

-

PubMed. Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations . [Link]

-

sikhcom.net. Conformational Study of cis-1,4-Di-tert-butylcyclohexane by Dynamic NMR Spectroscopy and Computational Methods . [Link]

-

YouTube. What is the most stable conformation of cis-1,4-di-tert-butylcyclohexane ? . [Link]

-

LibreTexts Chemistry. 4.8: Conformations of Disubstituted Cyclohexanes . [Link]

-

University of Pennsylvania. Conformational Analysis of 1,4-cis-di-tert-butylcyclohexane . [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information for - The Royal Society of Chemistry . [Link]

-

ResearchGate. Conformational Study of cis -1,4-Di- tert -butylcyclohexane by Dynamic NMR Spectroscopy and Computational Methods. Observation of Chair and Twist-Boat Conformations | Request PDF . [Link]

-

Organic Syntheses. trans-4-t-BUTYLCYCLOHEXANOL . [Link]

-

ChemWhat. This compound CAS#: 42125-46-2 . [Link]

- Google Patents.

- Google Patents.

-

NIST. cis-4-Tert-butylcyclohexyl methyl ketone . [Link]

-

StudyLib. compared using 13C nmr spectroscopy . [Link]

-

PrepChem.com. Synthesis of 4-tert-Butyl-cyclohexanol . [Link]

-

Chegg. provide a method for separating cis and trans 4-t-butylcyclohexanols after reduction from 4-t-butylcyclohexanone . [Link]

-

ResearchGate. Separation and Solubility of Cis and Trans Isomers in Nanostructured Double-Decker Silsequioxanes | Request PDF . [Link]

-

ScholarWorks at WMU. Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters . [Link]

-

Homework.Study.com. A portion of NMR sp1. A portion of NMR spectrum of 4-tert-butylcyclohexanol is shown below,... . [Link]

Sources

- 1. Buy this compound | 42125-46-2 [smolecule.com]

- 2. Page loading... [wap.guidechem.com]

- 3. globethesis.com [globethesis.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Conformational Analysis [sas.upenn.edu]

- 6. youtube.com [youtube.com]

- 7. Master of Chemistry Education - Mike Dappolone - University of Pennsylvania [sas.upenn.edu]

- 8. Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. prepchem.com [prepchem.com]

- 11. This compound (42125-46-2) for sale [vulcanchem.com]

- 12. CN101492375B - Synthesis of 4-tert-butyl cyclohexyl chloride formic ester - Google Patents [patents.google.com]

- 13. chegg.com [chegg.com]

- 14. researchgate.net [researchgate.net]

- 15. This compound | C11H19ClO2 | CID 170608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. framochem.com [framochem.com]

- 17. homework.study.com [homework.study.com]

- 18. This compound CAS#: 42125-46-2 [m.chemicalbook.com]

- 19. This compound | 42125-46-2 [chemicalbook.com]

Physical and chemical properties of 4-tert-butylcyclohexyl chloroformate

An In-depth Technical Guide to 4-tert-butylcyclohexyl chloroformate

Introduction: A Versatile Reagent in Modern Synthesis

This compound, identified by its CAS Number 42125-46-2, is a key organic compound with significant utility in synthetic chemistry.[1][2][3][4] Structurally, it is characterized by a cyclohexane ring bearing a bulky tert-butyl group at the 4-position and a highly reactive chloroformate functional group.[1][2] This unique combination of a sterically demanding, lipophilic moiety and a potent electrophilic site makes it an invaluable reagent, particularly in the pharmaceutical and agrochemical industries.[2][5]

This guide provides a comprehensive overview of the physical and chemical properties of this compound, offering field-proven insights into its synthesis, reactivity, handling, and applications. The information presented herein is intended to equip researchers with the technical knowledge required for its safe and effective use in the laboratory.

Physicochemical and Spectroscopic Profile

This compound is a colorless to yellow liquid at standard conditions, possessing a characteristic pungent odor.[3][5][6] The bulky tert-butyl group typically locks the cyclohexyl ring in a chair conformation, preferentially occupying an equatorial position to minimize steric hindrance, which can influence its reactivity.[5]

Core Physical and Chemical Identifiers

A summary of the key identifiers and computed properties for this compound is provided below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 42125-46-2 | [1][2][3][4][7] |

| Molecular Formula | C₁₁H₁₉ClO₂ | [1][2][3][4] |

| Molecular Weight | 218.72 g/mol | [1][4] |

| IUPAC Name | (4-tert-butylcyclohexyl) carbonochloridate | [1][4] |

| Synonyms | 4-(tert-Butyl)cyclohexyl carbonochloridate, ptBCF | [1][2][4][6] |

| EC Number | 255-670-9 | [3][4] |

Quantitative Physical Data

The physical properties of a reagent are critical for experimental design, dictating choices of solvents, reaction temperatures, and purification methods.

| Property | Value | Unit | Notes |

| Appearance | Colorless to yellow liquid with a pungent odor | - | [3][6] |

| Density | 1.04 - 1.05 | g/cm³ at 20°C | [1][3][5] |

| Melting Point | -20 to -10 | °C | [3] |

| Boiling Point | Starts to decompose at 50°C; 254.9°C at 760 mmHg | °C | Note: Significant decomposition occurs at elevated temperatures.[1][3] |

| Flash Point | 64 - 84.2 | °C | Closed cup.[1][3] |

| Solubility | Soluble in common organic solvents (e.g., acetone, toluene, THF, chloroform). Sparingly soluble in water. | - | [2][3] |

| Refractive Index | ~1.465 | - | [1] |

Spectroscopic Characterization

Spectroscopic analysis is fundamental to verifying the identity and purity of this compound.

-

Infrared (IR) Spectroscopy : A prominent and sharp absorption band is observed around 1799 cm⁻¹, which is characteristic of the C=O stretching vibration of the acyl chloride in the chloroformate group.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectra show a characteristic signal for the tert-butyl protons around δ 1.2 ppm. In ¹³C NMR, the carbonyl carbon of the chloroformate group gives a distinctive signal at approximately δ 150 ppm.[1][5]

-

Mass Spectrometry : The molecular ion peak [M]⁺ is expected at an m/z corresponding to its molecular weight (218.72). Fragmentation patterns typically involve the loss of the chloroformate group or the tert-butyl radical.[1][5]

Chemical Reactivity and Mechanistic Pathways

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon.[1][5] As an acyl chloride derivative, it readily undergoes nucleophilic acyl substitution, making it an excellent reagent for introducing the 4-tert-butylcyclohexyloxycarbonyl moiety.

Caption: Nucleophilic acyl substitution pathway.

Key transformations include:

-

Hydrolysis : Reacts with water, particularly under basic conditions, to hydrolyze back to 4-tert-butylcyclohexanol, releasing hydrochloric acid and carbon dioxide.[1][3]

-

Alcoholysis : The reaction with alcohols (ROH) yields stable carbonate esters, a common strategy in the synthesis of complex organic molecules.[1][3]

-

Aminolysis : Its reaction with primary or secondary amines (R₂NH) efficiently produces carbamates.[1][3] This reaction is particularly valuable in pharmaceutical chemistry for creating protecting groups or active pharmacophores.[1][2]

Synthesis Methodologies: A Protocol-Driven Approach

The standard synthesis of this compound involves the reaction of 4-tert-butylcyclohexanol with phosgene or a safer phosgene equivalent, such as triphosgene (bis(trichloromethyl)carbonate).[1][5] The use of triphosgene is highly recommended as it is a crystalline solid that is safer to handle and store than gaseous phosgene.[5]

Caption: General experimental workflow for synthesis.

Protocol: Synthesis using Triphosgene

This protocol is a self-validating system; careful execution under the prescribed safety measures is paramount.

-

Inert Atmosphere : Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. An inert atmosphere is crucial to prevent hydrolysis of the chloroformate product and the triphosgene reagent.

-

Reagent Preparation : In a well-ventilated fume hood, charge the flask with triphosgene (0.3-0.7 molar equivalents relative to the alcohol) and dissolve it in an anhydrous solvent like dichloromethane (DCM).[8] Cool the solution to 0°C using an ice bath.

-

Substrate Addition : Dissolve 4-tert-butylcyclohexanol (1 molar equivalent) and a base catalyst (e.g., pyridine) in anhydrous DCM and add this solution to the dropping funnel.

-

Reaction Execution : Add the alcohol solution dropwise to the stirred triphosgene solution over 30-60 minutes, maintaining the temperature at 0°C.[5] After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 6-30 hours until completion (monitored by TLC or GC).[2]

-

Work-up and Isolation : Upon completion, cool the reaction mixture again and carefully quench with cold water. Separate the organic layer. Wash the organic phase sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.[2][5]

Applications in Research and Drug Development

The unique properties of this compound make it a versatile tool for chemists.

-

Protecting Group Chemistry : It is frequently used to install the "Boc" (tert-butoxycarbonyl) analogue protecting group on alcohols and amines, offering different stability and cleavage conditions.[2]

-

Pharmaceutical and Agrochemical Synthesis : It serves as a critical building block for creating complex molecules with desired biological activities.[2][5] Its lipophilic nature can enhance the membrane permeability of drug candidates.[1]

-

Polymer Science : It is used in the formation of peroxy dicarbonates, which act as initiators in polymerization processes for manufacturing plastics.[5]

Safety, Handling, and Storage

Due to its reactivity and hazardous nature, strict safety protocols must be followed when handling this compound.

Hazard Identification

-

Corrosive : Causes severe skin burns and serious eye damage.[3][4]

-

Toxicity : Toxic if inhaled.[4] May decompose to release toxic phosgene gas, especially upon heating or contact with catalysts like iron salts.[3][5]

Personal Protective Equipment (PPE) and Handling

-

Engineering Controls : Always handle in a well-ventilated chemical fume hood.[5]

-

Gloves : Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene).

-

Eye Protection : Use chemical safety goggles and a face shield.[9]

-

Protective Clothing : A lab coat and closed-toe shoes are mandatory.[9]

Storage and Disposal

-

Storage : Store in a cool, dry, and well-ventilated area, away from incompatible materials such as water, bases, and metallic salts (especially iron).[2][3] The container must be kept tightly closed under an inert atmosphere.[2] Refrigerated transport and storage below 0°C are recommended for long-term stability.[3]

-

Disposal : Dispose of waste in accordance with local, state, and federal regulations. Unused reagent can be neutralized by slow addition to a stirred, cold alkaline solution.[3]

Conclusion

This compound is a potent and versatile reagent whose utility in organic synthesis is well-established. Its successful application hinges on a thorough understanding of its physical properties, chemical reactivity, and associated hazards. By adhering to the principles of safe laboratory practice and leveraging the synthetic protocols detailed in this guide, researchers can effectively harness its capabilities for the advancement of chemical science and drug discovery.

References

- Vulcanchem. (n.d.). This compound.

- Guidechem. (n.d.). This compound 42125-46-2 wiki.

- Smolecule. (n.d.). Buy this compound | 42125-46-2.

- BASF. (n.d.). 4-tert-Butylcyclohexyl chlorformiate | CAS No.42125-46-2.

- FramoChem. (2018, August). DATA SHEET Nr 2680 F: this compound.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Santa Cruz Biotechnology, Inc. (2016, November 28). 4-tert-Butylcyclohexyl acetate - SAFETY DATA SHEET.

- Google Patents. (n.d.). CN101492375B - Synthesis of 4-tert-butyl cyclohexyl chloride formic ester.

- Sigma-Aldrich Inc. (2024, September 6). SAFETY DATA SHEET: 4-tert-Butylcyclohexyl acetate, mixture of cis and trans.

- ChemicalBook. (n.d.). This compound | 42125-46-2.

Sources

- 1. This compound (42125-46-2) for sale [vulcanchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. framochem.com [framochem.com]

- 4. This compound | C11H19ClO2 | CID 170608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy this compound | 42125-46-2 [smolecule.com]

- 6. products.basf.com [products.basf.com]

- 7. This compound | 42125-46-2 [chemicalbook.com]

- 8. CN101492375B - Synthesis of 4-tert-butyl cyclohexyl chloride formic ester - Google Patents [patents.google.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

4-tert-Butylcyclohexyl chloroformate CAS number and molecular formula

An In-Depth Technical Guide to 4-tert-Butylcyclohexyl Chloroformate

Introduction

This compound, identified by CAS Number 42125-46-2 , is a versatile chemical intermediate with the molecular formula C11H19ClO2 .[1][2][3][4] This compound is a chloroformate ester characterized by a cyclohexane ring bearing a sterically demanding tert-butyl group at the 4-position. As a highly reactive acyl chloride derivative, it serves as a crucial building block in advanced organic synthesis.[2] Its utility is most pronounced in the pharmaceutical and agrochemical industries, where it is employed to introduce the 4-tert-butylcyclohexyloxycarbonyl moiety into molecules, often as a protecting group or to modulate the biological activity and physical properties of active compounds.[2][5] This guide provides a comprehensive overview of its properties, synthesis, reactivity, applications, and handling protocols for researchers and drug development professionals.

Molecular Identity and Physicochemical Properties

The structural and physical characteristics of this compound dictate its handling, reactivity, and applications. The large, non-polar tert-butyl group significantly influences its solubility and stereochemical behavior, typically locking the cyclohexane ring in a chair conformation with the bulky group in the equatorial position to minimize steric strain.[2]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 42125-46-2[1][2][3][4][6][7] |

| Molecular Formula | C11H19ClO2[1][2][3][4][7] |

| Molecular Weight | 218.72 g/mol [1][2][3][4] |

| IUPAC Name | (4-tert-butylcyclohexyl) carbonochloridate[2][3] |

| Synonyms | 4-(tert-Butyl)cyclohexyl carbonochloridate, PTBCCF[1][4][7] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | Colorless to yellow clear liquid with a pungent odor[2][7] |

| Density | ~1.05 g/cm³ at 20 °C[1][7] |

| Boiling Point | 254.9 °C at 760 mmHg; however, decomposition is noted to begin at 50 °C[1][7] |

| Flash Point | 84.2 °C[1] |

| Solubility | Soluble in common organic solvents (e.g., acetone, toluene, THF); reacts with water[7] |

graph "Molecular_Structure" { layout="neato"; node [shape=plaintext]; bgcolor="#F1F3F4"; a [label=""]; b [label=""]; c [label=""]; d [label=""]; e [label=""]; f [label=""]; g [label=""]; h [label="C"]; i [label=""]; j [label=""]; k [label=""]; l [label="O"]; m [label="C"]; n [label="Cl"]; o [label="O"];a -- b [len=1.5]; b -- c [len=1.5]; c -- d [len=1.5]; d -- e [len=1.5]; e -- f [len=1.5]; f -- a [len=1.5]; d -- g [len=1.5, style=dashed]; g -- h [len=1.5]; h -- i [len=1.5]; h -- j [len=1.5]; h -- k [len=1.5]; a -- l [len=1.5]; l -- m [len=1.5]; m -- n [len=1.5]; m -- o [len=1.5, style=double];

node [shape=circle, style=filled, label="", width=0.1, height=0.1]; a; b; c; d; e; f; g; h; i; j; k; l; m; n; o; }

Caption: Molecular structure of this compound.

Synthesis and Purification

Causality of Synthetic Approach

The standard synthesis of this compound involves the reaction of 4-tert-butylcyclohexanol with phosgene (COCl₂) or a phosgene equivalent.[1][2] While phosgene gas is effective, its extreme toxicity makes solid, safer phosgene surrogates like triphosgene (bis(trichloromethyl) carbonate, BTC) the preferred reagent in both laboratory and industrial settings. The reaction proceeds via a nucleophilic acyl substitution where the hydroxyl group of the alcohol attacks a carbonyl carbon of the phosgene source. A patent describes a method using an inorganic catalyst, which offers advantages such as easier removal and reduced environmental impact compared to traditional organic amine catalysts.[8]

Detailed Experimental Protocol

The following protocol is adapted from a patented method for the synthesis of this compound using triphosgene.[8]

Materials:

-

4-tert-Butylcyclohexanol (1.0 eq)

-

Triphosgene (BTC) (0.7 eq)

-

Artificial Zeolite (catalyst)

-

Dichloromethane (DCM) (solvent)

-

Petroleum Ether (for purification/recrystallization)

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, add 150 mL of dichloromethane.

-

Addition of Reactants: To the solvent, add 4-tert-butylcyclohexanol (e.g., 4.69 g, 30 mmol) and triphosgene (e.g., 6.25 g, 21 mmol). Stir the mixture until all solids are fully dissolved.

-

Catalyst Addition: Add 4g of artificial zeolite to the solution.

-

Reaction: Stir the reaction mixture vigorously at room temperature for 24 hours. Monitor the reaction's progress using a suitable technique like Thin Layer Chromatography (TLC).[9]

-

Workup - Catalyst Removal: Upon completion, filter the reaction mixture to remove the solid zeolite catalyst.

-

Workup - Solvent Removal: Transfer the filtrate to a rotary evaporator and remove the dichloromethane under reduced pressure.

-

Purification - Chromatography: Concentrate the crude product and purify it by column chromatography using a solvent system of petroleum ether and dichloromethane (e.g., 2:1 v/v).[8]

-

Purification - Recrystallization: Combine the fractions containing the pure product. Add a suitable amount of petroleum ether and recrystallize the product in a freezer (-5 to 10 °C) for 24 hours to obtain white crystals of this compound.[5][8]

-

Analysis: The purity of the final product can be confirmed using techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Yields for this method are reported to be in the range of 75-90% with a purity of ≥98%.[8]

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Applications

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon, which is readily attacked by nucleophiles, leading to the substitution of the excellent chloride leaving group.[1] This predictable reactivity makes it a valuable reagent for introducing the bulky and lipophilic 4-tert-butylcyclohexyloxycarbonyl group.

-

Aminolysis: The reaction with primary or secondary amines is a cornerstone of its utility. It proceeds rapidly to form stable carbamates.[1][7] This reaction is widely used in pharmaceutical chemistry to create carbamate prodrugs, which can improve a drug's solubility or membrane permeability, or to protect amine functionalities during a multi-step synthesis.[2]

-

Alcoholysis: In the presence of other alcohols, it reacts to form carbonate esters.[1][7] These carbonates are stable functional groups and can be important intermediates in polymer and materials science.

-

Hydrolysis: The compound is sensitive to moisture. It readily hydrolyzes in the presence of water to yield 4-tert-butylcyclohexanol, hydrochloric acid, and carbon dioxide.[2][7] This necessitates careful handling and storage under anhydrous conditions to maintain its integrity.

Caption: Key nucleophilic substitution reactions.

Safety, Handling, and Storage

This compound is a hazardous chemical that requires strict safety protocols. Its reactivity, particularly its hydrolysis to form HCl, is the source of its corrosive nature.

Table 3: GHS Hazard Information

| Hazard Code | Description |

| H314 | Causes severe skin burns and eye damage[3] |

| H318 | Causes serious eye damage[3] |

| H331 | Toxic if inhaled[3] |

Handling:

-

Always handle in a well-ventilated area or a chemical fume hood to avoid inhalation of toxic vapors.[5]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, a face shield, and a lab coat.[5][7]

-

In case of contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[7]

-

Avoid contact with water and moisture, as well as incompatible materials such as strong bases, amines, and metallic salts (especially iron salts), which can catalyze its decomposition.[2][7]

Storage:

-

Store in its original, tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials.[7]

-

The storage container should be clearly labeled.

-

Due to its potential to decompose and build pressure (releasing HCl and CO₂), containers should be opened with care, especially after prolonged storage.[7]

References

-

This compound | C11H19ClO2 | CID 170608 - PubChem. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

- CN101492375B - Synthesis of 4-tert-butyl cyclohexyl chloride formic ester - Google Patents. (2012). Google Patents.

-

Synthesis Of 4-tert-butyl Cyclohexyl Chloroformate Of Technology By Triphosgene. (2011). Retrieved January 20, 2026, from [Link]

-

This compound CAS#: 42125-46-2; ChemWhat. (n.d.). ChemWhat. Retrieved January 20, 2026, from [Link]

Sources

- 1. This compound (42125-46-2) for sale [vulcanchem.com]

- 2. Buy this compound | 42125-46-2 [smolecule.com]

- 3. This compound | C11H19ClO2 | CID 170608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemwhat.com [chemwhat.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound | 42125-46-2 [chemicalbook.com]

- 7. framochem.com [framochem.com]

- 8. CN101492375B - Synthesis of 4-tert-butyl cyclohexyl chloride formic ester - Google Patents [patents.google.com]

- 9. globethesis.com [globethesis.com]

An In-depth Technical Guide to the Mechanism of Action for 4-tert-Butylcyclohexyl Chloroformate in Organic Reactions

This guide provides a comprehensive overview of the synthesis, mechanism of action, and practical applications of 4-tert-butylcyclohexyl chloroformate. It is intended for researchers, scientists, and drug development professionals who utilize this versatile reagent in organic synthesis.

Introduction: Unveiling a Versatile Reagent

This compound is an important organic intermediate widely used in the synthesis of pharmaceuticals, pesticides, and polymers.[1] Its chemical structure, featuring a bulky 4-tert-butylcyclohexyl group attached to a reactive chloroformate moiety, imparts unique properties that are leveraged in a variety of chemical transformations.[2] The presence of the sterically demanding tert-butyl group, which preferentially occupies an equatorial position in the cyclohexane chair conformation, significantly influences the reactivity of the chloroformate group.[3] This guide will delve into the fundamental principles governing its reactivity, with a focus on its mechanism of action in nucleophilic acyl substitution reactions.

Physicochemical Properties

Understanding the physical and chemical properties of this compound is crucial for its safe handling and effective use in synthesis.

| Property | Value | Unit | Source |

| Molecular Formula | C₁₁H₁₉ClO₂ | - | [2] |

| Molecular Weight | 218.72 | g/mol | [2] |

| Appearance | Clear liquid | - | [4] |

| Density | 1.05 | g/cm³ | [2] |

| Boiling Point | 254.9 | °C at 760 mmHg | [2] |

| Flash Point | 84.2 | °C | [2] |

Synthesis of this compound

The most common method for synthesizing this compound is the reaction of 4-tert-butylcyclohexanol with phosgene (COCl₂) or a phosgene equivalent, such as triphosgene (bis(trichloromethyl) carbonate).[1] This reaction proceeds via a nucleophilic acyl substitution mechanism where the oxygen of the hydroxyl group in 4-tert-butylcyclohexanol attacks the electrophilic carbonyl carbon of phosgene or its equivalent.[1] Due to the high toxicity of phosgene gas, the use of triphosgene, a solid and safer alternative, is often preferred in a laboratory setting.[1] The synthesis is typically carried out in an organic solvent in the presence of an inorganic catalyst, with reaction temperatures ranging from 15 to 60°C for 6 to 30 hours.[5]

The Core Mechanism of Action: Nucleophilic Acyl Substitution

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon in the chloroformate group. This makes it highly susceptible to attack by nucleophiles, leading to a nucleophilic acyl substitution reaction. The chloride ion is an excellent leaving group, facilitating these transformations.[2]

Formation of Carbonates and Carbamates

The primary applications of this compound involve its reaction with alcohols and amines to form carbonates and carbamates, respectively.[4]

-

Reaction with Alcohols (Formation of Carbonates): Alcohols act as nucleophiles, attacking the carbonyl carbon of the chloroformate. The reaction is typically carried out in the presence of a base, such as pyridine, which serves to neutralize the hydrochloric acid byproduct.

-

Reaction with Amines (Formation of Carbamates): Primary and secondary amines are potent nucleophiles that readily react with this compound to yield stable carbamates. Similar to carbonate formation, a base is used to scavenge the HCl produced.

The general mechanism for these reactions can be visualized as a two-step process: nucleophilic attack followed by the elimination of the leaving group.

Caption: General workflow of nucleophilic acyl substitution.

The Influence of Stereochemistry

The 4-tert-butylcyclohexyl group is a conformationally biased system. The large steric bulk of the tert-butyl group forces it to almost exclusively occupy the equatorial position on the cyclohexane ring to minimize unfavorable 1,3-diaxial interactions. This, in turn, dictates the orientation of the chloroformate group at the C1 position.

-

trans-isomer: The chloroformate group is in the equatorial position.

-

cis-isomer: The chloroformate group is in the axial position.

The axial or equatorial orientation of the reactive chloroformate group can influence the rate of reaction. It is generally considered that the axial position is more sterically accessible for nucleophilic attack than the more hindered equatorial position.[6] Therefore, the cis-isomer of this compound is expected to react faster than the trans-isomer.

Caption: Stereoisomers and their expected reactivity.

Experimental Protocols

The following are representative protocols for the synthesis of a carbamate and a carbonate using this compound. These are intended as a guide and may require optimization for specific substrates.

Protocol for the Synthesis of Benzyl (4-tert-butylcyclohexyl)carbamate

Materials:

-

This compound

-

Benzylamine

-

Pyridine

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve benzylamine (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add this compound (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution over 15-20 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel if necessary.

Protocol for the Synthesis of 4-Methoxyphenyl 4-tert-butylcyclohexyl carbonate

Materials:

-

This compound

-

4-Methoxyphenol

-

Pyridine

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel

Procedure:

-

In a clean, dry round-bottom flask with a magnetic stirrer, dissolve 4-methoxyphenol (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM.

-

Cool the mixture to 0 °C using an ice bath.

-

Add a solution of this compound (1.1 eq) in anhydrous DCM dropwise to the reaction mixture over 15-20 minutes.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, add water to quench the reaction.

-

Transfer the mixture to a separatory funnel. Wash the organic layer with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic phase with anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

-

The crude product can be purified by recrystallization or column chromatography.

Spectroscopic Data for Representative Products

The following table summarizes key expected spectroscopic data for the products of the above protocols.

| Product | IR (C=O stretch, cm⁻¹) | ¹H NMR (carbamate/carbonate CH, ppm) | ¹H NMR (tert-butyl, ppm) |

| Benzyl (4-tert-butylcyclohexyl)carbamate | ~1690-1710 | ~4.5-5.0 | ~0.8-1.0 |

| 4-Methoxyphenyl 4-tert-butylcyclohexyl carbonate | ~1760-1780 | ~4.4-4.9 | ~0.8-1.0 |

Conclusion

This compound is a valuable reagent in organic synthesis, primarily for the formation of carbonates and carbamates through a nucleophilic acyl substitution mechanism. Its reactivity is modulated by the sterically demanding 4-tert-butylcyclohexyl group, which also introduces interesting stereochemical considerations. The cis-isomer, with its axial chloroformate group, is predicted to be more reactive than the trans-isomer. The protocols provided herein offer a practical starting point for the application of this versatile compound in research and development.

References

Sources

- 1. globethesis.com [globethesis.com]

- 2. This compound (42125-46-2) for sale [vulcanchem.com]

- 3. Buy this compound | 42125-46-2 [smolecule.com]

- 4. framochem.com [framochem.com]

- 5. CN101492375B - Synthesis of 4-tert-butyl cyclohexyl chloride formic ester - Google Patents [patents.google.com]

- 6. reddit.com [reddit.com]

Key literature and historical research on 4-tert-Butylcyclohexyl chloroformate

An In-Depth Technical Guide to 4-tert-Butylcyclohexyl Chloroformate: Synthesis, Applications, and Experimental Protocols

Introduction: A Versatile Reagent in Modern Organic Synthesis

This compound (TBCC), with the chemical formula C₁₁H₁₉ClO₂ and a molecular weight of 218.72 g/mol , is a key organic intermediate valued for its unique combination of steric bulk and reactivity.[1] Structurally, it comprises a cyclohexane ring substituted at the 4-position with a sterically demanding tert-butyl group and a highly reactive chloroformate functional group.[1][2] This arrangement, particularly the bulky tert-butyl group which preferentially occupies the equatorial position to minimize steric strain, influences the molecule's reactivity and stereochemical outcomes in reactions.[1]

Primarily utilized as a chemical building block, TBCC serves as a robust reagent for introducing the 4-tert-butylcyclohexyloxycarbonyl moiety into molecules.[3] This function is critical in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[2][3][4] Its applications range from serving as a protecting group for sensitive alcohols and amines to being a precursor for polymerization initiators.[2][5]

Synonyms: 4-(tert-Butyl)cyclohexyl carbonochloridate, TBCC[1][2] CAS Number: 42125-46-2[2]

Physicochemical and Spectroscopic Profile

This compound is a clear, colorless to yellow liquid with a pungent odor under standard conditions.[3][6] Its physical properties are critical for its handling, storage, and application in various reaction solvents. The compound is soluble in common organic solvents like acetone, toluene, and tetrahydrofuran (THF) but is sparingly soluble in water, with which it reacts.[3][6]

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 218.72 g/mol | [1] |

| Density (20 °C) | 1.04 - 1.05 g/cm³ | [1][3][6] |

| Boiling Point | 254.9 °C at 760 mmHg (Predicted) | [1][5] |

| Decomposition | Starts to decompose at 50 °C | [6] |

| Melting Point | -20 to -10 °C | [6] |

| Flash Point | 84.2 °C | [1] |

| Refractive Index | 1.465 | [1] |

| LogP | 3.96670 |[1] |

Spectroscopic Data: A key analytical feature for confirming the synthesis of this compound is its infrared (IR) spectrum. A patent for its synthesis reports distinct characteristic peaks at 1799 cm⁻¹ (C=O stretch of the chloroformate), 1237 cm⁻¹, and 1081 cm⁻¹ (C-O stretches), which are indicative of the target product structure.[7]

Synthesis and Manufacturing: From Hazardous Precursors to Greener Alternatives

The manufacturing of this compound has evolved significantly, driven by the principles of green chemistry and the need to mitigate the extreme hazards associated with its traditional precursor, phosgene gas.

The Historical Phosgene Route

Historically, the primary method for synthesizing chloroformates involved the direct reaction of an alcohol with phosgene (COCl₂).[3][4][7] This method, while efficient, poses substantial risks. Phosgene is an extremely toxic and corrosive gas, requiring specialized equipment and stringent safety protocols for handling, which increases production costs and safety liabilities.[4][7]

Caption: Traditional synthesis of TBCC via the hazardous phosgene route.

Modern Phosgene-Free Synthetic Protocols

To circumvent the dangers of phosgene, solid and liquid phosgene equivalents are now the industry standard. Bis(trichloromethyl) carbonate, commonly known as triphosgene (BTC), is a stable, crystalline solid that serves as a safer alternative.[1][4] It de-composes in situ to generate the required phosgene in a controlled manner, drastically reducing the risk of exposure.

A Chinese patent (CN101492375B) details a robust method utilizing triphosgene or bis(trichloromethyl) carbonate with an inorganic catalyst, which is easily recovered, reducing chemical waste and simplifying post-reaction work-up compared to amine-based catalysts.[7] This process achieves high purity (≥98%) and yields ranging from 75-90%.[7]

Caption: Modern experimental workflow for the synthesis of TBCC.

Detailed Experimental Protocol (Triphosgene Method)

The following protocol is a representative synthesis adapted from established methodologies.[2][4][7]

Materials:

-

4-tert-Butylcyclohexanol

-

Bis(trichloromethyl) carbonate (Triphosgene, BTC)

-

Anhydrous organic solvent (e.g., petroleum ether, toluene)

-

Inorganic catalyst (as specified in relevant literature)

-

Reaction vessel with reflux condenser, magnetic stirrer, and dropping funnel

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, dissolve 4-tert-butylcyclohexanol in the anhydrous organic solvent.

-

Reagent Addition: In a separate flask, prepare a solution of triphosgene in the same solvent. Slowly add the triphosgene solution dropwise to the alcohol solution at room temperature with vigorous stirring. The molar ratio of alcohol to BTC is crucial and typically optimized around 1:0.3 to 1:0.7.[7]

-

Controlled Reaction: After the addition is complete, heat the reaction mixture to a controlled temperature, typically between 15-65 °C, and maintain reflux for 4 to 30 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[2][4][7]

-

Work-up and Isolation: Upon completion, cool the mixture to room temperature. Filter the solution to remove the catalyst and any solid byproducts.

-

Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified. This can be achieved by vacuum distillation, column chromatography, or recrystallization from a suitable solvent like petroleum ether at low temperatures (-5 to 10 °C) to yield the final product as white crystals or a clear liquid.[2][7]

Chemical Reactivity and Core Applications

The synthetic utility of this compound is rooted in the high reactivity of the chloroformate group toward nucleophiles. The electrophilic carbonyl carbon readily undergoes nucleophilic acyl substitution, where the chloride ion serves as an excellent leaving group.[1]

Caption: General mechanism of nucleophilic acyl substitution.

Key Applications:

-

Protecting Group Chemistry: It is frequently used to protect alcohol and amine functional groups during multi-step syntheses. The resulting carbonate or carbamate is stable under a range of conditions but can be cleaved when needed.[2]

-

Pharmaceutical and Agrochemical Synthesis: As a versatile intermediate, TBCC is a building block for complex active pharmaceutical ingredients (APIs) and pesticides.[2][3][4] Its lipophilic nature, suggested by a LogP of ~3.97, can be imparted to target molecules, potentially influencing their membrane permeability.[1]

-

Polymer Chemistry: TBCC is a direct precursor to bis(4-tert-butylcyclohexyl) peroxydicarbonate, a valuable initiator used in polymerization processes, particularly for plastics like PVC.[4][5]

Safety, Handling, and Storage

Despite being safer than phosgene, this compound is a hazardous chemical that demands careful handling. It is corrosive and can cause severe skin burns and serious eye damage.[6][8] Inhalation is toxic.[8]

Table 2: GHS Hazard Information

| Hazard Code | Description | Class |

|---|---|---|

| H314 | Causes severe skin burns and eye damage | Skin Corrosion 1B |

| H318 | Causes serious eye damage | Eye Damage 1 |

| H331 | Toxic if inhaled | Acute Toxicity 3 |

| H412 | Harmful to aquatic life with long lasting effects | Aquatic Chronic 3 |

Source: ECHA C&L Inventory[8]

Handling and Personal Protective Equipment (PPE):

-

Always handle this compound in a well-ventilated chemical fume hood.[3]

-

Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), tightly sealed safety goggles, and a lab coat.[3][6]

-

Avoid breathing vapors or mists.[2] In case of inhalation, move the person to fresh air immediately.[6]

-

In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[6]

Storage and Stability:

-

Store in a cool, dry, and well-ventilated area in its original, tightly sealed container.[6][9] Storage temperatures below 0 °C are recommended to maintain stability.[6]

-

The compound is sensitive to moisture and reacts via hydrolysis to yield 4-tert-butylcyclohexanol and hydrochloric acid.[3][6]

-

Avoid contact with metallic compounds, especially iron salts, which can catalyze its decomposition, leading to the release of HCl and CO₂ gas and a dangerous pressure buildup in the container.[6]

Neutralization:

-

Spills should be neutralized with a weak alkaline solution, such as sodium bicarbonate.[6]

Future Outlook

The unique structural features of this compound continue to make it a relevant molecule in synthetic chemistry. Future research is likely to focus on expanding its applications into novel areas such as materials science, bioconjugation, and the development of new catalysts.[1] Furthermore, the ongoing drive for sustainable chemistry will encourage further refinement of its synthesis to develop even more environmentally friendly and efficient production methods, potentially moving away from chlorinated solvents and exploring catalytic, phosgene-free routes.[3]

References

- CN101492375B - Synthesis of 4-tert-butyl cyclohexyl chloride formic ester - Google Patents. (n.d.). Google Patents.

-

Synthesis Of 4-tert-butyl Cyclohexyl Chloroformate Of Technology By Triphosgene. (2011, October 21). Retrieved January 20, 2026, from [Link]

-

This compound | C11H19ClO2 | CID 170608 - PubChem. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

-

cis-4-tert-BUTYLCYCLOHEXANOL - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 20, 2026, from [Link]

-

Material Safety Data Sheet CYCLOHEXYL CHLOROFORMATE - Valsynthese SA. (2025, May 23). Valsynthese SA. Retrieved January 20, 2026, from [Link]

Sources

- 1. This compound (42125-46-2) for sale [vulcanchem.com]

- 2. Page loading... [guidechem.com]

- 3. Buy this compound | 42125-46-2 [smolecule.com]

- 4. globethesis.com [globethesis.com]

- 5. This compound CAS#: 42125-46-2 [m.chemicalbook.com]

- 6. framochem.com [framochem.com]

- 7. CN101492375B - Synthesis of 4-tert-butyl cyclohexyl chloride formic ester - Google Patents [patents.google.com]

- 8. This compound | C11H19ClO2 | CID 170608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. valsynthese.ch [valsynthese.ch]

Safety, handling, and hazards of 4-tert-Butylcyclohexyl chloroformate

An In-depth Technical Guide to the Safety, Handling, and Hazards of 4-tert-Butylcyclohexyl Chloroformate

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the safe handling, potential hazards, and emergency procedures associated with this compound (4-TBCC). Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety data with practical, field-proven protocols to ensure operational safety and experimental integrity.

Chemical Identity and Core Applications

This compound, identified by CAS No. 42125-46-2, is a reactive organic compound with the molecular formula C₁₁H₁₉ClO₂.[1][2] It typically presents as a clear, colorless to yellow liquid with a pungent odor.[3][4]

The molecule's structure, featuring a chloroformate functional group attached to a 4-tert-butylcyclohexyl ring, makes it a valuable intermediate in organic synthesis.[1][3] The chloroformate group is highly susceptible to nucleophilic attack, making 4-TBCC an effective reagent for introducing the tert-butylcyclohexyl carbonate moiety onto other molecules. This functionality is leveraged in several fields:

-

Pharmaceuticals and Agrochemicals: Used in the synthesis of complex molecules and as a protecting group for alcohols and amines.[3][5]

-

Polymer Chemistry: Serves as a precursor in the formation of peroxy dicarbonates, which are used as initiators in polymerization processes.[3]

-

Specialty Chemicals: Acts as a versatile building block for creating a diverse range of chemical structures.[3]

Hazard Identification and GHS Classification

4-TBCC is classified as a hazardous substance requiring stringent handling protocols. The Global Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements:

-

H412: Harmful to aquatic life with long-lasting effects.[2]

The primary routes of exposure are inhalation of its vapors, direct contact with skin and eyes, and ingestion. Its corrosive nature can cause immediate and severe damage to tissues upon contact.[4]

| Pictogram | Hazard Class | Description |

| Skin Corrosion / Eye Damage | Causes severe burns and irreversible eye damage.[2][5] | |

| Acute Toxicity (Inhalation) | Toxic if vapors or mists are inhaled.[2][5] |

Physicochemical Properties and Reactivity Profile

Understanding the physicochemical properties of 4-TBCC is fundamental to its safe handling. The compound's reactivity is dominated by the electrophilic carbonyl carbon of the chloroformate group.

| Property | Value | Source |

| Molecular Weight | 218.72 g/mol | [2] |

| Appearance | Clear liquid with a pungent odor | [3][4] |

| Density (20 °C) | 1.04 - 1.05 g/cm³ | [3][4] |

| Boiling Point | Decomposes starting at 50 °C | [4] |

| Melting Point | -20 to -10 °C | [4] |

| Flash Point | 64 °C (closed cup) | [4] |

| Solubility | Soluble in common organic solvents (Toluene, THF, Acetone). Sparingly soluble in water. | [4][5] |

Key Reactivity Hazards:

-